Site-Selective Bromide Advantage in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the bromide substituent in this compound is significantly more reactive than a chloride. This enables site-selective functionalization in the presence of a second halogen. A study on heteroaryl substrates established a clear reactivity hierarchy for Suzuki-Miyaura couplings: -Br > -OSO2F > -Cl [1]. This quantified difference means that 6-Bromo-5-fluoropyridine-2-carbonyl chloride can be selectively coupled at the bromine-bearing position while leaving any chloride or other less reactive halogen untouched, a critical feature for constructing complex molecules in a controlled manner.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Suzuki Coupling |
|---|---|
| Target Compound Data | Contains a -Br substituent |
| Comparator Or Baseline | Analog containing a -Cl substituent |
| Quantified Difference | The order of reactivity is established as -Br > -Cl, making the bromide the kinetically preferred site for oxidative addition. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling reactions |
Why This Matters
This property ensures the predictable, stepwise construction of complex heteroaromatic systems, a necessity in drug discovery where synthesis of diverse analog libraries is key.
- [1] Zhang, P., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry - A European Journal, 22(16), 5692-5697. View Source
